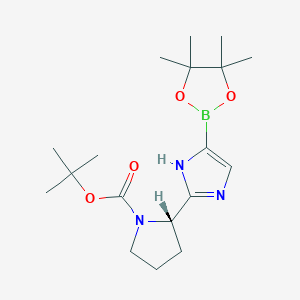
Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate is a chemical compound with the molecular formula C17H17NO6 and a molecular weight of 331.32 g/mol . It is a derivative of nicotinic acid and features functional groups such as acetoxy, benzyloxy, and methyl ester, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate typically involves multiple steps, starting from nicotinic acid derivatives. The process includes:
Acetylation: Introduction of the acetoxy group.
Benzylation: Addition of the benzyloxy group.
Methylation: Incorporation of the methyl ester group.
Each step requires specific reagents and conditions, such as acetic anhydride for acetylation, benzyl chloride for benzylation, and methanol for methylation. The reactions are usually carried out under controlled temperatures and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate involves its interaction with specific molecular targets and pathways. The acetoxy and benzyloxy groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-acetoxy-5-benzyloxy-6-methylnicotinate: Similar structure but lacks the 1-oxide group.
Methyl 4-hydroxy-5-benzyloxy-6-methyl-1-oxynicotinate: Hydroxy group instead of acetoxy.
Methyl 4-acetoxy-5-methoxy-6-methyl-1-oxynicotinate: Methoxy group instead of benzyloxy.
Uniqueness
Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H17NO6 |
|---|---|
Peso molecular |
331.32 g/mol |
Nombre IUPAC |
methyl 4-acetyloxy-6-methyl-1-oxido-5-phenylmethoxypyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C17H17NO6/c1-11-15(23-10-13-7-5-4-6-8-13)16(24-12(2)19)14(9-18(11)21)17(20)22-3/h4-9H,10H2,1-3H3 |
Clave InChI |
IDFJOTDLJDAJRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C=C(C(=C1OCC2=CC=CC=C2)OC(=O)C)C(=O)OC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid](/img/structure/B11829759.png)
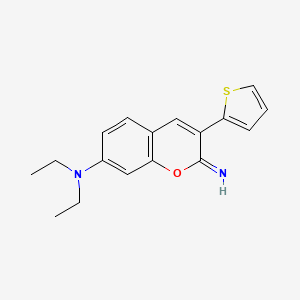
![ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B11829777.png)
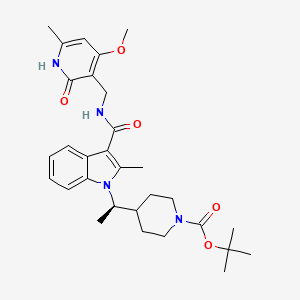
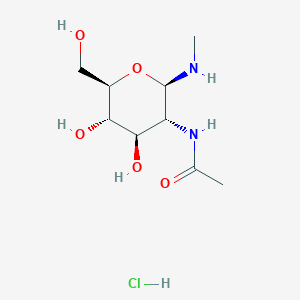
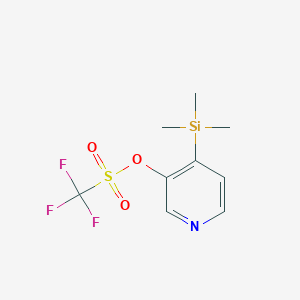
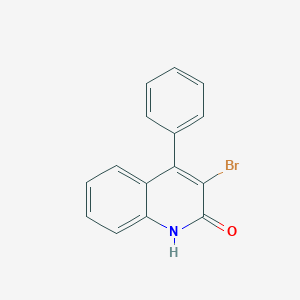
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11829794.png)

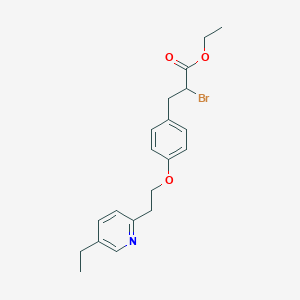
![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)
![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)
